Technical Whitepaper: 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Technical Whitepaper: 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Regioselective Synthesis, Characterization, and Pharmaceutical Utility
Executive Summary & Chemical Identity[1]
6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is a critical heterocyclic building block, primarily utilized in the synthesis of D2 dopamine receptor partial agonists (e.g., Aripiprazole and Brexpiprazole analogs). Its utility lies in the orthogonal reactivity of the 7-hydroxyl group (for O-alkylation) and the 6-bromo moiety (for metal-catalyzed cross-coupling), allowing for precise scaffold diversification.
This guide resolves the ambiguity surrounding its identification, providing the definitive CAS registry number and distinguishing it from its regioisomers (8-bromo) and oxidation states (fully aromatic quinolines).
Core Identifiers
| Parameter | Specification |
| Primary CAS Number | 1194459-28-3 |
| Parent Scaffold CAS | 22246-18-0 (7-hydroxy-3,4-dihydro-1H-quinolin-2-one) |
| IUPAC Name | 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
| Synonyms | 6-Bromo-7-hydroxy-3,4-dihydrocarbostyril; 6-Bromo-7-hydroxy-dihydro-2-quinolinone |
| Molecular Formula | C₉H₈BrNO₂ |
| Molecular Weight | 242.07 g/mol |
| SMILES | O=C1CCc2cc(Br)c(O)cc2N1 |
Synthetic Pathway & Regiochemistry
The synthesis of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one hinges on the controlled electrophilic aromatic substitution of the parent dihydrocarbostyril. The primary challenge is regioselectivity . The 7-hydroxyl group strongly activates the ortho positions (C6 and C8).
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C8 Position: Sterically hindered by the adjacent lactam nitrogen (N1) and electronically disfavored in certain solvent systems.
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C6 Position: Sterically accessible and electronically activated, making it the kinetic product of bromination.
Reaction Logic Diagram
Figure 1: Regioselective bromination pathway favoring the 6-bromo isomer due to steric constraints at the 8-position.
Experimental Protocol (Self-Validating)
The following protocol is designed to maximize regioselectivity for the 6-bromo isomer. The "Self-Validating" aspect relies on 1H NMR analysis of the crude product to confirm the substitution pattern before purification.
Materials
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Substrate: 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one (1.0 eq)
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Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
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Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
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Quench: Water / Sodium Thiosulfate
Step-by-Step Methodology
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Dissolution: Charge 7-hydroxy-3,4-dihydro-1H-quinolin-2-one (10 g, 61.3 mmol) into a round-bottom flask. Add DMF (100 mL) and stir until fully dissolved. Cool the solution to 0–5°C in an ice bath.
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Why: Low temperature suppresses the formation of the 6,8-dibromo byproduct.
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Bromination: Dissolve NBS (11.45 g, 64.4 mmol) in DMF (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <5°C.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or HPLC.
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Quench & Isolation: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as an off-white solid.
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Filtration: Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and succinimide.
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Purification: Recrystallize from Ethanol/Water or Methanol to remove trace 8-bromo isomer.
Validation: The NMR Check
Before proceeding to the next synthetic step, you must validate the regiochemistry using 1H NMR.
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Scenario A (Correct Product - 6-Bromo): You will observe two singlets in the aromatic region (approx. 7.4 ppm and 6.5 ppm).[1][2]
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Reasoning: The bromine at C6 and hydroxyl at C7 leave protons at C5 and C8. These protons are para to each other and do not couple (J ≈ 0 Hz).
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Scenario B (Wrong Product - 8-Bromo): You will observe two doublets (AB system, J ≈ 8-9 Hz).
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Reasoning: Protons at C5 and C6 are ortho to each other.
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Analytical Characterization Data
| Technique | Expected Signal / Value | Interpretation |
| 1H NMR (DMSO-d6) | δ 10.0 (s, 1H, NH) | Lactam NH |
| δ 9.5 (s, 1H, OH) | Phenolic OH | |
| δ 7.35 (s, 1H, H-5) | Diagnostic Singlet (Para to H-8) | |
| δ 6.45 (s, 1H, H-8) | Diagnostic Singlet (Shielded by OH) | |
| δ 2.80 (t, 2H), 2.40 (t, 2H) | Aliphatic CH₂ of lactam ring | |
| MS (ESI) | m/z 241.9 / 243.9 [M+H]⁺ | Characteristic 1:1 isotopic pattern for Bromine |
Pharmaceutical Applications
This compound serves as a "linchpin" intermediate. The 7-OH is typically alkylated first (e.g., with 1,4-dibromobutane or a chloro-linker) to attach the "tail" of the antipsychotic pharmacophore. The 6-Br position remains available for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups.
Figure 2: Divergent synthetic utility in drug discovery.
References
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PubChem. (n.d.).[3] 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS 1194459-28-3).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Oshiro, Y., et al. (1998). Novel Antipsychotic Agents: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Contextual reference for dihydrocarbostyril scaffolds in antipsychotics).
Sources
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. PubChemLite - WYOOKLVWUVBNQJ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 4. 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one | C9H8BrNO2 | CID 71952987 - PubChem [pubchem.ncbi.nlm.nih.gov]
